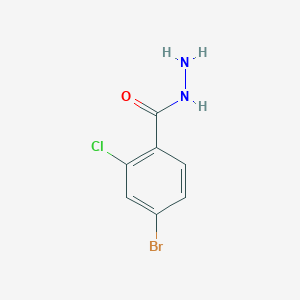

4-Bromo-2-chlorobenzohydrazide

Description

4-Bromo-2-chlorobenzohydrazide is a halogenated aromatic hydrazide derivative with the molecular formula C₇H₅BrClN₂O. It is synthesized via hydrazinolysis of methyl 4-bromo-2-chlorobenzoate, yielding a white solid with 97% efficiency . Key characteristics include:

- Molecular Weight: 249.0 g/mol (observed via ESI+ MS)

- Spectroscopic Data:

- ¹H NMR (DMSO-d₆): δ 7.42 (d, J = 8.2 Hz, 1H), 7.31 (s, 1H), 7.19 (dd, J = 8.2, 1.9 Hz, 1H) .

- HPLC Retention Time: 4.48 minutes .

This compound serves as a precursor for synthesizing bioactive heterocycles, such as 5-aryl-1,3,4-oxadiazole-2-thiol derivatives, which exhibit inhibitory activity against Rho-associated kinases .

Properties

IUPAC Name |

4-bromo-2-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRFHDNPGFOLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370782 | |

| Record name | 4-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-39-9 | |

| Record name | 4-Bromo-2-chlorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Bromo-2-chlorobenzohydrazide typically involves a two-step process:

Starting Material: The process begins with 2-bromo-4-chlorobenzoic acid.

Activation: This acid reacts with 1,1’-carbonyldiimidazole, a coupling agent, to form an activated intermediate.

Final Product Formation: The intermediate then reacts with hydrazine to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

4-Bromo-2-chlorobenzohydrazide undergoes several types of chemical reactions:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction: The hydrazide group can participate in oxidation and reduction reactions, forming various derivatives.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-chlorobenzohydrazide has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a versatile scaffold for the development of new drugs, particularly in targeting cancer and other diseases.

Case Studies

- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels. This mechanism was noted to cause cell cycle arrest at the G2/M phase, resulting in a substantial reduction in tumor growth in xenograft models .

- Structure-Activity Relationship : Investigations into the structure-activity relationship of halogenated benzohydrazides have revealed that substitutions at specific positions significantly enhance their anticancer properties. Compounds with bromo and chloro substituents at the para position showed improved binding affinity to target proteins involved in cancer progression .

Agrochemicals

This compound serves as an intermediate in the synthesis of various agrochemical compounds, particularly insecticides and acaricides.

Production Processes

The synthesis of this compound can be achieved through bromination processes involving 2-chlorophenol and subsequent reactions to form hydrazides. These intermediates are crucial for developing active substances that target agricultural pests effectively .

Applications in Pest Control

- Insecticidal Properties : The compound has been utilized to produce phosphoric acid esters that demonstrate insecticidal activity. For example, O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate is one such derivative that has shown effectiveness against various pests while maintaining low toxicity to non-target organisms .

Materials Science

In addition to its applications in medicinal chemistry and agrochemicals, this compound is being explored for its potential use in materials science.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. The compound's ability to form stable bonds within polymer chains may lead to the development of high-performance materials suitable for various industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; inhibits tumor growth |

| Agrochemicals | Insecticide synthesis | Effective against pests; low toxicity |

| Materials Science | Polymer enhancement | Improves thermal/mechanical properties |

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with carbonyl-containing molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzohydrazides

(a) 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4x)

- Structure : Incorporates a 1,3,4-oxadiazole ring.

- Molecular Weight : 292.9 g/mol (as sodium adduct, [M+Na]⁺) .

- HPLC Retention Time : 7.06 minutes, significantly longer than the parent hydrazide due to increased hydrophobicity .

- Application : Demonstrates enhanced bioactivity as a kinase inhibitor compared to 4-bromo-2-chlorobenzohydrazide .

(b) 2-(4-Bromophenyl)acetohydrazide

Chlorinated and Brominated Analogues

(a) 4-Bromo-2-chlorobenzoic Acid

- Molecular Weight : 235.46 g/mol .

- Melting Point : 170–173°C, higher than its hydrazide derivative due to strong intermolecular hydrogen bonding in the carboxylic acid group .

- Application : Used as a building block in organic synthesis, contrasting with the hydrazide’s role in heterocycle formation .

(b) 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

- Molecular Formula : C₈H₈BrClN₂O₂.

- Solubility: Slightly soluble in DMSO and methanol, unlike this compound, which is likely more polar due to the absence of a phenoxy group .

Complex Hydrazide Derivatives

(a) 4-Bromo-2-((E)-[(4-chlorobenzoyl)hydrazono]methyl)phenyl 4-chlorobenzoate

- Structure : Combines a hydrazone linkage with ester and benzoyl groups.

(b) 4-Bromo-2-fluorophenylhydrazine Hydrochloride

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | HPLC Retention Time (min) | Key Functional Groups |

|---|---|---|---|

| This compound | 249.0 | 4.48 | Hydrazide, Br, Cl |

| 5-(4-Bromo-2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | 292.9 ([M+Na]⁺) | 7.06 | Oxadiazole, Br, Cl, Thiol |

| 2-(2-Bromo-4-chlorophenoxy)acetohydrazide | 279.51 | N/A | Phenoxy, Hydrazide |

| 4-Bromo-2-chlorobenzoic Acid | 235.46 | N/A | Carboxylic Acid, Br, Cl |

Research Findings and Trends

- Structural Modifications : Introducing heterocycles (e.g., oxadiazole) or additional halogen atoms enhances bioactivity and alters physicochemical properties. For example, oxadiazole derivatives exhibit longer HPLC retention times due to increased hydrophobicity .

- Halogen Effects : Bromine and chlorine atoms improve metabolic stability and binding affinity in drug design, as seen in kinase inhibitors .

- Salt Forms : Hydrochloride salts (e.g., 4-bromo-2-fluorophenylhydrazine hydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

4-Bromo-2-chlorobenzohydrazide, a compound with the chemical formula C7H6BrClN2O, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by case studies and research findings.

- Molecular Formula : C7H6BrClN2O

- Molecular Weight : 235.49 g/mol

- CAS Number : 59748-90-2

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains, suggesting a potential for development into antibacterial agents .

Antitumor Activity

Some derivatives of benzohydrazides have been investigated for their antitumor activity. For instance, a related compound was shown to inhibit cancer cell proliferation in vitro. The mechanism of action often involves the induction of apoptosis in tumor cells, which could be attributed to the presence of the hydrazide functional group that interacts with cellular targets .

Case Studies

- Antibacterial Efficacy : In a comparative study, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as an antibacterial agent .

- Cytotoxicity Assessment : In another study focusing on cytotoxic effects, this compound was evaluated on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited an IC50 value of 30 µM after 48 hours of treatment, indicating significant cytotoxicity against these cancer cells while showing minimal toxicity towards normal cells up to 100 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents (bromine and chlorine) is believed to enhance its lipophilicity and permeability through biological membranes. This structural modification can improve interaction with target biomolecules, thus enhancing its pharmacological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.